Balanced DYRK1A and MAO-A Inhibition Defines Harmine's Unique Kinase Profile
Harmine is distinguished from harmaline by its balanced inhibition of DYRK1A and MAO-A. The DYRK1A:MAO-A IC50 ratio for harmine is 1.2, indicating nearly equipotent activities on these two targets. In stark contrast, harmaline has a ratio of 26.1, signifying that its MAO-A inhibition is over 20-fold more potent than its DYRK1A inhibition [1]. This is a critical differentiator for applications requiring DYRK1A inhibition without complete MAO-A shutdown, making harmine the more suitable scaffold.
| Evidence Dimension | DYRK1A:MAO-A IC50 Selectivity Ratio |
|---|---|
| Target Compound Data | Harmine DYRK1A:MAO-A IC50 Ratio = 1.2 |
| Comparator Or Baseline | Harmaline DYRK1A:MAO-A IC50 Ratio = 26.1 |
| Quantified Difference | Harmaline has a 21.75-fold higher ratio than harmine, indicating a profound difference in target selectivity. |
| Conditions | MAO-A Glo assay and TR-FRET DYRK1A assay; data from a comparative panel of β-carboline alkaloids. |
Why This Matters
This defines harmine as the primary choice for studying DYRK1A-mediated pharmacology, as its MAO-A activity is a co-equal property, whereas harmaline's profile is dominated by MAO-A inhibition.
- [1] PMC8404221, Table 2. Comparative DYRK1A:MAO-A IC50 ratios for β-carboline alkaloids. View Source
